molecular formula C39H50O20 B12511056 3-[3,5-Dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

3-[3,5-Dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

Cat. No.: B12511056
M. Wt: 838.8 g/mol
InChI Key: NLVBYGTTYRFJKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3,5-Dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one is a complex organic compound with a unique structure that includes multiple hydroxyl groups, methoxy groups, and a chromen-4-one core

Preparation Methods

The synthesis of 3-[3,5-Dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one involves multiple steps, including the protection and deprotection of hydroxyl groups, and the formation of glycosidic bonds. The synthetic route typically starts with the preparation of the chromen-4-one core, followed by the sequential addition of the various substituents under controlled reaction conditions. Industrial production methods may involve the use of automated synthesis equipment to ensure high yield and purity of the final product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-[3,5-Dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study the effects of multiple hydroxyl groups on antioxidant activity.

    Biology: Investigated for its potential role in protecting cells from oxidative stress.

    Medicine: Explored for its potential therapeutic effects in treating diseases related to oxidative damage.

    Industry: Used as a natural antioxidant in food and cosmetic products

Mechanism of Action

The compound exerts its effects primarily through its antioxidant properties. The multiple hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. The chromen-4-one core also plays a crucial role in stabilizing the resulting radicals, enhancing the overall antioxidant capacity of the compound .

Comparison with Similar Compounds

Compared to other similar compounds, 3-[3,5-Dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one is unique due to its complex structure and high number of hydroxyl groups. Similar compounds include:

Biological Activity

The compound 3-[3,5-Dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one is a complex flavonoid with potential therapeutic applications. This article reviews its biological activities based on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C45H72O17C_{45}H_{72}O_{17}, indicating a large and complex structure typical of flavonoids. The intricate arrangement of hydroxymethyl and methoxy groups suggests significant interactions with biological systems.

Antioxidant Activity

Flavonoids are well-known for their antioxidant properties. Studies have demonstrated that this compound exhibits strong radical scavenging activity, which can help protect cells from oxidative stress. It has been shown to reduce reactive oxygen species (ROS) levels in various cell lines, contributing to its potential role in preventing oxidative damage associated with chronic diseases .

Anti-inflammatory Effects

Research indicates that the compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro studies using macrophage cell lines revealed a significant reduction in inflammation markers when treated with this flavonoid. This suggests its potential use in managing inflammatory diseases .

Antiviral Properties

Recent investigations have highlighted the antiviral activity of this compound against several viruses. For instance, it has shown efficacy against influenza and herpes simplex viruses by disrupting viral replication processes. The mechanism appears to involve interference with viral entry into host cells .

Anticancer Potential

The compound has also been studied for its anticancer properties. In vitro assays demonstrated its ability to induce apoptosis in cancer cell lines such as breast and colon cancer cells. The mechanism involves the activation of caspases and modulation of apoptotic pathways, indicating a promising avenue for cancer therapy .

Case Study 1: Antioxidant Efficacy in Human Cells

A clinical study assessed the antioxidant effects of this compound on human lymphocytes exposed to oxidative stress. Results showed a marked increase in cellular viability and a decrease in lipid peroxidation levels, suggesting protective effects against oxidative damage.

Case Study 2: Inhibition of Viral Replication

In a laboratory setting, the compound was tested against the H1N1 influenza virus. The results indicated a significant reduction in viral load in treated cells compared to controls, supporting its potential as an antiviral agent.

Data Table: Summary of Biological Activities

ActivityMechanismReference
AntioxidantScavenging ROS
Anti-inflammatoryInhibition of cytokines
AntiviralDisruption of viral replication
AnticancerInduction of apoptosis

Properties

IUPAC Name

3-[3,5-dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H50O20/c1-14(2)5-10-18-20(54-37-30(49)28(47)25(44)21(12-40)55-37)11-19(42)23-27(46)36(33(57-34(18)23)16-6-8-17(52-4)9-7-16)59-39-32(51)35(24(43)15(3)53-39)58-38-31(50)29(48)26(45)22(13-41)56-38/h5-9,11,15,21-22,24-26,28-32,35,37-45,47-51H,10,12-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLVBYGTTYRFJKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)OC6C(C(C(C(O6)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H50O20
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

838.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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